molecular formula C8H15ClN4O B1417041 Hexanamide, 6-azido-N-(2-chloroethyl)- CAS No. 1445799-87-0

Hexanamide, 6-azido-N-(2-chloroethyl)-

Cat. No. B1417041
CAS RN: 1445799-87-0
M. Wt: 218.68 g/mol
InChI Key: AYGOVVPDJJNXIM-UHFFFAOYSA-N
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Description

Hexanamide, 6-azido-N-(2-chloroethyl)- is a chemical compound with the molecular formula C8H15ClN4O . It has an average mass of 218.684 Da and a mono-isotopic mass of 218.093445 Da .


Molecular Structure Analysis

The molecular structure of Hexanamide, 6-azido-N-(2-chloroethyl)- consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

Hexanamide, 6-azido-N-(2-chloroethyl)- has a molecular weight of 218.68 g/mol. Further physical and chemical properties are not specified in the available sources .

Safety and Hazards

The safety and hazards associated with Hexanamide, 6-azido-N-(2-chloroethyl)- are not specified in the available sources .

properties

IUPAC Name

6-azido-N-(2-chloroethyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN4O/c9-5-7-11-8(14)4-2-1-3-6-12-13-10/h1-7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGOVVPDJJNXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NCCCl)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanamide, 6-azido-N-(2-chloroethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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